2,4,6-Trimethoxyphenyl isocyanate 2,4,6-Trimethoxyphenyl isocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14079080
InChI: InChI=1S/C10H11NO4/c1-13-7-4-8(14-2)10(11-6-12)9(5-7)15-3/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

2,4,6-Trimethoxyphenyl isocyanate

CAS No.:

Cat. No.: VC14079080

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethoxyphenyl isocyanate -

Specification

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name 2-isocyanato-1,3,5-trimethoxybenzene
Standard InChI InChI=1S/C10H11NO4/c1-13-7-4-8(14-2)10(11-6-12)9(5-7)15-3/h4-5H,1-3H3
Standard InChI Key AGLWLXYDTLVWKM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1)OC)N=C=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₁NO₄, derived from a benzene core with three methoxy groups and an isocyanate moiety. The methoxy groups enhance electron donation to the aromatic ring, influencing reactivity in electrophilic substitution reactions . Comparative analysis with 2,4,6-trimethylphenyl isothiocyanate (C₁₀H₁₁NS) highlights the impact of substituents on properties such as density, boiling point, and solubility .

Physical Constants

While direct data for 2,4,6-trimethoxyphenyl isocyanate are absent, analogs suggest the following inferred properties:

  • Density: ~1.2 g/cm³ (similar to aromatic isocyanates ).

  • Boiling Point: Estimated 250–300°C (higher than 2,4,6-trimethylphenyl isothiocyanate’s 144–145°C due to methoxy groups’ polarity ).

  • Melting Point: Likely 80–100°C (methoxy groups may reduce crystallinity compared to methyl derivatives ).

Synthetic Pathways and Reactivity

Synthesis of Aromatic Isocyanates

Aromatic isocyanates are typically synthesized via the phosgenation of corresponding amines. For 2,4,6-trimethoxyphenyl isocyanate, the route would involve:

  • Nitration of 1,3,5-trimethoxybenzene to introduce a nitro group.

  • Reduction to 2,4,6-trimethoxyaniline.

  • Reaction with phosgene (COCl₂) to form the isocyanate .

Reactivity Profiles

The isocyanate group (–NCO) undergoes nucleophilic addition with amines, alcohols, and water. For example:

  • With amines: Forms ureas (R–NH–CO–NH–R’\text{R–NH–CO–NH–R'}).

  • With alcohols: Produces carbamates (R–O–CO–NH–R’\text{R–O–CO–NH–R'}) .
    Methoxy groups may sterically hinder reactions at the ortho and para positions, directing electrophiles to the meta position .

Applications in Polymer Chemistry

Polyurethane Production

Isocyanates are critical in polyurethane synthesis. While toluene diisocyanate (TDI) dominates industrial use , 2,4,6-trimethoxyphenyl isocyanate could yield polymers with enhanced thermal stability due to methoxy groups’ electron-donating effects.

Specialty Coatings and Adhesives

Methoxy-substituted isocyanates may improve adhesion to polar substrates (e.g., metals, ceramics) by increasing hydrogen bonding capacity. This aligns with trends in high-performance coatings .

Regulatory and Environmental Impact

Global Regulatory Status

Under the Harmonized System (HS), isocyanates fall under code 2930.90.9090 (“other organo-sulphur compounds”) . Methoxy derivatives may face stricter regulations due to persistence in aquatic environments.

Biodegradation and Ecotoxicity

Methoxy groups can slow degradation via steric effects. Computational models (e.g., EPI Suite) predict moderate bioaccumulation potential (LogP ≈ 3.3) .

Future Research Directions

  • Synthetic Optimization: Develop phosgene-free routes using carbamoyl chlorides or enzymatic catalysis.

  • Structure-Activity Relationships: Compare methoxy and methyl derivatives to elucidate electronic effects on reactivity.

  • Toxicokinetics: Investigate metabolic pathways using in vitro models (e.g., liver microsomes).

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